Cas no 22551-06-0 (Bicyclo[2.2.1]heptan-2-ol,2-(4-methoxyphenyl)-3,3-dimethyl-, endo- (9CI))

Bicyclo[2.2.1]heptan-2-ol,2-(4-methoxyphenyl)-3,3-dimethyl-, endo- (9CI) structure
22551-06-0 structure
Product name:Bicyclo[2.2.1]heptan-2-ol,2-(4-methoxyphenyl)-3,3-dimethyl-, endo- (9CI)
CAS No:22551-06-0
MF:C16H22O2
MW:246.344685077667
CID:265765
PubChem ID:265812

Bicyclo[2.2.1]heptan-2-ol,2-(4-methoxyphenyl)-3,3-dimethyl-, endo- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptan-2-ol,2-(4-methoxyphenyl)-3,3-dimethyl-, endo- (9CI)
    • 3-(4-methoxyphenyl)-2,2-dimethylbicyclo[2.2.1]heptan-3-ol
    • 2-(4-methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol
    • 2-p-Anisyl-exo-camphenilol
    • AC1L6ES2
    • AC1Q7B4X
    • AG-J-77836
    • AR-1C7930
    • CTK4E9713
    • endo-2-p-Anisyl-3,3-dimethyl-exo-2-norbornanol
    • NSC102319
    • NSC-102319
    • DTXSID80295492
    • 22551-06-0
    • Inchi: InChI=1S/C16H22O2/c1-15(2)12-4-5-13(10-12)16(15,17)11-6-8-14(18-3)9-7-11/h6-9,12-13,17H,4-5,10H2,1-3H3
    • InChI Key: KYDIXRXXWRIXJB-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C2(C3CCC(C3)C2(C)C)O)C=C1

Computed Properties

  • Exact Mass: 246.16206
  • Monoisotopic Mass: 246.162
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.084
  • Boiling Point: 360.2°Cat760mmHg
  • Flash Point: 150.7°C
  • Refractive Index: 1.548
  • PSA: 29.46
  • LogP: 3.33890

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